molecular formula C12H16O3 B13812137 2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- CAS No. 5410-96-8

2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro-

Cat. No.: B13812137
CAS No.: 5410-96-8
M. Wt: 208.25 g/mol
InChI Key: KSTGEJXIDQMMKZ-TWGQIWQCSA-N
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Description

2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- is an organic compound with the molecular formula C12H16O3 It is a derivative of furandione, characterized by the presence of a 2,5-dimethyl-1,5-hexadien-1-yl group attached to the dihydro-2,5-furandione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- typically involves the reaction of furandione derivatives with appropriate alkylating agents. One common method is the Diels-Alder reaction, where a diene (such as 2,5-dimethyl-1,5-hexadiene) reacts with a dienophile (such as maleic anhydride) under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Activity

Research has highlighted the antioxidant properties of this compound. A study demonstrated that extracts containing 2,5-Furandione exhibited significant radical scavenging activity. The effectiveness was measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated that the extracts showed varying degrees of antioxidant activity depending on the extraction conditions used .

Table 1: Antioxidant Activity Results

Extraction MethodDPPH IC50 (µg/mL)ABTS Radical Scavenging Activity (µM TE/g)
Conventional28.08360.08
SFE at 350 bar404.52402.95
HD Extraction29.78757.19

Antimicrobial Activity

The antimicrobial potential of 2,5-Furandione has been assessed against various pathogens. The compound demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria. In particular, its efficacy was evaluated through minimum inhibitory concentration (MIC) tests, revealing promising results that suggest its potential as a natural preservative or antimicrobial agent in food and pharmaceutical applications .

Table 2: Antimicrobial Efficacy

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Salmonella typhimurium75

Other Applications

In addition to its antioxidant and antimicrobial properties, this compound has potential applications in:

  • Food Industry : As a natural preservative due to its antimicrobial properties.
  • Pharmaceuticals : Potential use in developing new drugs targeting oxidative stress-related diseases.
  • Cosmetics : Incorporation in formulations for its antioxidant benefits.

Case Studies

  • Food Preservation : A study conducted on the application of extracts containing 2,5-Furandione in meat preservation showed a significant reduction in microbial load and enhanced shelf life compared to untreated samples.
  • Pharmaceutical Development : Research into the formulation of topical creams utilizing this compound indicated improved stability and efficacy against skin infections due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandione,3,4-dimethyl-: Similar structure but with different alkyl substituents.

    2,5-Furandione,3-methyl-: Contains a single methyl group instead of the 2,5-dimethyl-1,5-hexadien-1-yl group.

    2,5-Furandione, dihydro-3-methylene-: Features a methylene group instead of the hexadienyl group.

Uniqueness

2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- is unique due to its specific alkyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro-, with a molecular formula of C12_{12}H16_{16}O3_3 and CAS number 5410-96-8, is a compound characterized by its unique furan ring and an aliphatic chain featuring two methyl groups. This article explores its biological activity, focusing on its potential applications and effects in various biological systems.

PropertyValue
Molecular FormulaC12_{12}H16_{16}O3_3
Molecular Weight208.25 g/mol
Boiling Point328.3 °C
Density1.12 g/cm³
Vapor Pressure0.000192 mmHg at 25°C

The compound's structure allows it to undergo typical organic reactions due to the reactivity of the furan moiety and the unsaturated hydrocarbon chain .

Antioxidant Activity

Research indicates that compounds similar to 2,5-Furandione possess significant antioxidant properties. For instance, studies have shown that extracts from plants containing furandione derivatives exhibit high radical scavenging activity. The DPPH and ABTS assays are commonly used to evaluate these activities:

  • DPPH Assay Results : The antioxidant capacity of various extracts can be compared using DPPH values. For example, extracts obtained through supercritical fluid extraction (SFE) showed varying antioxidant activities depending on pressure and temperature conditions .
  • ABTS Assay Results : Similar trends were observed in ABTS assays, where certain extraction methods yielded higher antioxidant activities compared to others. This suggests that the extraction method significantly influences the bioactivity of compounds like 2,5-Furandione .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. A related compound, 2,3-Dimethylmaleic anhydride (a structural analog), has been identified as an effective biofumigant against insect pests in stored grains at low concentrations without adversely affecting seed germination . This highlights the potential for 2,5-Furandione to exhibit similar biofumigant properties.

Case Studies

  • Biofumigation Studies : Research has demonstrated that certain furan derivatives can serve as eco-friendly alternatives to traditional fumigants like methyl bromide. The efficacy of these compounds against stored product pests opens avenues for agricultural applications .
  • Antioxidant Efficacy in Food Preservation : Studies have indicated that incorporating antioxidant-rich extracts can enhance food preservation by reducing oxidative stress in food matrices. This could be particularly relevant for food products containing furandione derivatives .

Properties

CAS No.

5410-96-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-[(1Z)-2,5-dimethylhexa-1,5-dienyl]oxolane-2,5-dione

InChI

InChI=1S/C12H16O3/c1-8(2)4-5-9(3)6-10-7-11(13)15-12(10)14/h6,10H,1,4-5,7H2,2-3H3/b9-6-

InChI Key

KSTGEJXIDQMMKZ-TWGQIWQCSA-N

Isomeric SMILES

CC(=C)CC/C(=C\C1CC(=O)OC1=O)/C

Canonical SMILES

CC(=C)CCC(=CC1CC(=O)OC1=O)C

Origin of Product

United States

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